LogP Differentiation: N-Cyclopentyl-2-(methylsulfanyl)aniline vs. N-Cyclopentylaniline (Des-methylsulfanyl Analog)
The target compound exhibits a computed LogP of 3.763, compared to 3.114 for N-cyclopentylaniline (CAS 40649-26-1), representing a +0.649 log unit increase in lipophilicity conferred by the ortho methylsulfanyl substituent . This difference corresponds to an approximately 4.5-fold higher theoretical partition coefficient (octanol/water), which can significantly influence membrane permeability, non-specific protein binding, and CYP450 interactions in biological assays [1]. Both compounds share an identical TPSA of 12.03 Ų, meaning the lipophilicity gain is achieved without increasing polar surface area—a desirable profile for CNS-penetrant lead optimization.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.763 |
| Comparator Or Baseline | N-Cyclopentylaniline (CAS 40649-26-1): LogP = 3.114 |
| Quantified Difference | ΔLogP = +0.649 (approx. 4.5× higher partition coefficient) |
| Conditions | Computed LogP values from vendor/product specification datasheets (in silico prediction) |
Why This Matters
A 0.65 LogP unit increase can shift a compound from suboptimal to favorable permeability range for membrane targets, making the methylsulfanyl-bearing compound the preferred choice when higher lipophilicity is required without TPSA penalty.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. (Class-level inference: LogP impact on permeability and protein binding.) View Source
